molecular formula C8H9NOS B1298581 2-Methylsulfanyl-benzamide CAS No. 54705-16-7

2-Methylsulfanyl-benzamide

Cat. No. B1298581
CAS RN: 54705-16-7
M. Wt: 167.23 g/mol
InChI Key: HSOQDPYTTOKEHI-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-benzamide is a compound that is part of a broader class of chemicals that include benzamide derivatives with a methylsulfanyl substituent. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss various benzamide derivatives with sulfanyl groups and their synthesis, properties, and applications, which can provide insights into the characteristics of 2-Methylsulfanyl-benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives with sulfanyl substituents can be achieved through various methods. For instance, a radical relay strategy has been developed for the generation of methylsulfonyl benzo[b]thiophenes, which involves a reaction with sodium metabisulfite and a photocatalyst under visible light irradiation . Another approach involves the synthesis of 2-aryl-2,3-dihydro-3-sulfanyl-1H-isoindol-1-ones via Pummerer-type cyclization of N-aryl-2-(sulfinylmethyl)benzamides . Additionally, a one-pot synthesis method has been reported for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are derived from benzamide precursors .

Molecular Structure Analysis

The molecular structure of benzamide derivatives with sulfanyl substituents can be complex and is often characterized by the presence of additional functional groups that influence their chemical behavior. For example, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide involves a microwave-assisted Fries rearrangement, and the molecular structure has been studied using X-ray crystallography and theoretical density functional theory (DFT) calculations .

Chemical Reactions Analysis

Benzamide derivatives with sulfanyl substituents can participate in various chemical reactions. The synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes is an example of a reaction that proceeds via a radical relay mechanism . The Pummerer-type cyclization to form isoindolones is another reaction that these compounds can undergo . Additionally, the Fries rearrangement to synthesize fluorinated benzamide derivatives demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with sulfanyl substituents are influenced by their molecular structure. For instance, the presence of a 2-aminobenzimidazole group in certain benzamide derivatives has been found to enhance their potency as Class III antiarrhythmic agents . The antioxidant activities of new thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide have been evaluated, with some compounds showing superior radical scavenging abilities . These studies highlight the importance of the sulfanyl group and other substituents in determining the properties of the benzamide derivatives.

Scientific Research Applications

Synthesis and Characterization

  • The microwave-assisted Fries rearrangement has been utilized for the regioselective synthesis of heterocyclic amides from 2-Methylsulfanyl-benzamide, highlighting its role in efficient chemical synthesis processes (Moreno-Fuquen et al., 2019).
  • A study on the crystal structure of 2-(Methylsulfinyl)benzamide, derived from 2-Methylsulfanyl-benzamide, demonstrated intermolecular hydrogen bonding, forming unique structural frameworks (Zhou Yan, 2010).

Pharmacological Applications

  • Substituted benzamides, related to 2-Methylsulfanyl-benzamide, have been explored for their potential in treating dysthymic disorder and schizophrenia. These compounds modulate the dopaminergic system, suggesting a broad range of potential neurological applications (Pani & Gessa, 2002).
  • A consensus on the use of substituted benzamides in psychiatric patients, particularly amisulpride, highlights their role in modulating dopaminergic neurons. This indicates a significant potential for 2-Methylsulfanyl-benzamide derivatives in psychiatric treatments (Racagni et al., 2004).

Industrial Applications

  • Poly sulphonyl amino benzamide (PSAB) and methyalated poly sulphonyl amino benzamide (mPSAB) polymers have been synthesized using 2-Methylsulfanyl-benzamide derivatives. These novel polymers show potential for water purification and desalination applications (Padaki et al., 2012).

Antimicrobial and Antifungal Properties

  • Benzamide derivatives like 2-Methylsulfanyl-benzamide have been investigated for antimicrobial and antifungal activities. One study identified a compound with high antimicrobial activity, suggesting potential for developing new antimicrobial agents (Sych et al., 2019).

Safety And Hazards

Benzamide, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and suspected of causing genetic defects .

Future Directions

There are promising new therapeutic agents for patients with various diseases, including novel small-molecule inhibitors and immune checkpoint blockers . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

properties

IUPAC Name

2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOQDPYTTOKEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359521
Record name 2-methylsulfanyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfanyl-benzamide

CAS RN

54705-16-7
Record name 2-methylsulfanyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Yan - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the crystal of the title compound, C8H9NO2S, synthesized by the oxidation of 2-(methylsulfanyl)benzamide using NaOCl with 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) as the …
Number of citations: 2 scripts.iucr.org
S Kamila, C Mukherjee, TK Pradhan, A De - Arkivoc, 2006 - arkat-usa.org
Thioaurones were prepared one pot in high yield by the treatment of N, N-diethyl-2-(methylsulfanyl) arylamides with LDA and an aromatic aldehyde through directed ortho-metalation. …
Number of citations: 8 www.arkat-usa.org
SG Churusova, DV Aleksanyan… - European Journal of …, 2016 - Wiley Online Library
New multidentate ligands have been synthesized by the condensation of 2‐(methylsulfanyl)benzoyl chloride with a range of amines bearing ancillary N or S donors. In reactions with …
DV Aleksanyan, SG Churusova, EY Rybalkina… - Journal of …, 2019 - Elsevier
The reactions of 2-diphenylphosphorylaniline with 2-methylsulfanylbenzoyl chloride or 2-diphenylphosphinobenzoic acid in the presence of a coupling agent afforded new potentially …
Number of citations: 7 www.sciencedirect.com
R Sekioka, S Honda, H Akashiba, J Yarimizu… - Bioorganic & Medicinal …, 2020 - Elsevier
Gamma-secretase modulators (GSMs) selectively lower amyloid-β42 (Aβ42) and are therefore potential disease-modifying drugs for Alzheimer’s disease (AD). Here, we report the …
Number of citations: 12 www.sciencedirect.com

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